REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:5])=[O:4].[ClH:24]>C(O)C>[ClH:24].[CH3:1][NH:2][S:3]([CH2:6][CH2:7][C:8]1[CH:9]=[C:10]2[C:14](=[CH:15][CH:16]=1)[NH:13][CH:12]=[C:11]2[CH:17]1[CH2:22][CH2:21][N:20]([CH3:23])[CH2:19][CH2:18]1)(=[O:4])=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A solid crystallised out from the initially clear solution
|
Type
|
STIRRING
|
Details
|
The suspension was stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° over 15 min
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
then filtered under suction
|
Type
|
WASH
|
Details
|
The residue was washed with a little ethanol
|
Type
|
CUSTOM
|
Details
|
then dried at 60° in vacuo for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CNS(=O)(=O)CCC=1C=C2C(=CNC2=CC1)C1CCN(CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |